8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered attention due to its potential therapeutic applications, especially in the field of oncology.
Mechanism of Action
The compound “8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Coumarins have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Preparation Methods
The synthesis of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves multiple steps. The starting material, ethyl 8-methoxycoumarin-3-carboxylate, undergoes a series of reactions to introduce the morpholinomethyl and thiazepane moieties. The key steps include:
Substitution Reactions:
Chemical Reactions Analysis
8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
8-methoxycoumarin-3-carboxamide: Similar in structure but lacks the morpholinomethyl and thiazepane moieties.
5-bromo-8-methoxycoumarin-3-carboxamide: Contains a bromine atom, which enhances its biological activity.
Ethyl 8-methoxycoumarin-3-carboxylate: Serves as a precursor in the synthesis of various coumarin derivatives.
These comparisons highlight the unique structural features and enhanced biological activities of this compound.
Properties
IUPAC Name |
8-methoxy-3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-26-18-5-2-4-15-12-17(21(25)28-19(15)18)20(24)23-6-3-11-29-14-16(23)13-22-7-9-27-10-8-22/h2,4-5,12,16H,3,6-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGTQQLNDKPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCSCC3CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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